molecular formula C9H15NO3 B15310818 2-Acetamido-4-cyclopropylbutanoic acid

2-Acetamido-4-cyclopropylbutanoic acid

Cat. No.: B15310818
M. Wt: 185.22 g/mol
InChI Key: BYNJTZRCGMNUBH-UHFFFAOYSA-N
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Description

2-Acetamido-4-cyclopropylbutanoic acid is an organic compound with the molecular formula C9H15NO3 It is a derivative of butanoic acid, featuring an acetamido group and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4-cyclopropylbutanoic acid typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the acetamido group: This step involves the acylation of an amine precursor with acetic anhydride or acetyl chloride under basic conditions.

    Formation of the butanoic acid backbone: This can be done through a series of reactions including alkylation, oxidation, and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-4-cyclopropylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The acetamido and cyclopropyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Acetamido-4-cyclopropylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetamido-4-cyclopropylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the cyclopropyl group may influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-4-methylbutanoic acid: Similar structure but with a methyl group instead of a cyclopropyl group.

    2-Acetamido-4-ethylbutanoic acid: Similar structure but with an ethyl group instead of a cyclopropyl group.

    2-Acetamido-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a cyclopropyl group.

Uniqueness

2-Acetamido-4-cyclopropylbutanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

2-acetamido-4-cyclopropylbutanoic acid

InChI

InChI=1S/C9H15NO3/c1-6(11)10-8(9(12)13)5-4-7-2-3-7/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13)

InChI Key

BYNJTZRCGMNUBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCC1CC1)C(=O)O

Origin of Product

United States

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